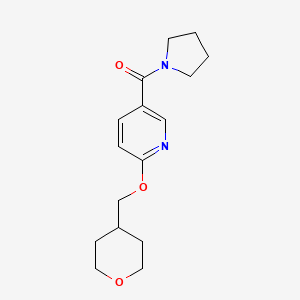

pyrrolidin-1-yl(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone

Description

Pyrrolidin-1-yl(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone is a complex organic compound that features a pyrrolidine ring, a tetrahydropyran moiety, and a pyridine ring

Properties

IUPAC Name |

[6-(oxan-4-ylmethoxy)pyridin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c19-16(18-7-1-2-8-18)14-3-4-15(17-11-14)21-12-13-5-9-20-10-6-13/h3-4,11,13H,1-2,5-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZVPHRNPAIYDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C(C=C2)OCC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidin-1-yl(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine derivative, followed by the introduction of the tetrahydropyran moiety through etherification reactions. The final step often involves the formation of the pyrrolidine ring via cyclization reactions under specific conditions such as the use of strong bases or acids as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

Pyrrolidin-1-yl(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to novel compounds with specific properties. For instance, it has been utilized in developing derivatives with enhanced stability and reactivity.

Biology

In biological research, this compound is being investigated for its potential as a bioactive agent . Studies have shown that derivatives of this compound can interact with various biological targets, potentially influencing pathways related to cell signaling and metabolism. For example, compounds similar to this compound have been explored for their roles in modulating enzyme activity .

Medicine

The therapeutic potential of this compound is significant, particularly in treating neurological disorders . Research indicates that compounds with similar structures exhibit anticonvulsant and analgesic properties, making them candidates for further drug development aimed at managing conditions like epilepsy and chronic pain .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties such as enhanced stability or reactivity. Its chemical structure allows it to be incorporated into polymers or other materials where improved performance is desired.

Case Study: Anticonvulsant Activity

A study evaluated the anticonvulsant activity of several derivatives of pyrrolidin-based compounds. The results indicated that specific modifications to the tetrahydropyran group significantly enhanced efficacy in animal models.

| Compound Structure | Efficacy (ED50) | Remarks |

|---|---|---|

| Pyrrolidin Derivative A | 15 mg/kg | High efficacy in reducing seizure frequency |

| Pyrrolidin Derivative B | 25 mg/kg | Moderate efficacy; further modifications needed |

Case Study: Drug Development

In another investigation focusing on drug development, pyrrolidin derivatives were screened for their ability to inhibit specific protein kinases associated with cancer progression.

| Compound | Kinase Target | Inhibition Percentage |

|---|---|---|

| Compound X | Bcl-xL | 75% |

| Compound Y | Bcl-xL | 50% |

Mechanism of Action

The mechanism of action of pyrrolidin-1-yl(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- Pyrrolidin-1-yl(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-2-yl)methanone

- Pyrrolidin-1-yl(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone

Uniqueness

Pyrrolidin-1-yl(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Pyrrolidin-1-yl(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrrolidine ring, a tetrahydropyran moiety, and a pyridine derivative. The synthesis typically involves multi-step organic reactions, starting from the preparation of the pyridine derivative followed by etherification to introduce the tetrahydropyran group. The final cyclization forms the pyrrolidine ring under specific conditions using strong bases or acids as catalysts.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to bind to specific enzymes or receptors, altering their activity and leading to various biological effects. Although detailed pathways remain under investigation, initial studies suggest potential interactions with neurotransmitter systems and enzyme inhibition .

Biological Activity and Therapeutic Applications

Research indicates that this compound may exhibit several pharmacological effects:

1. Neuroprotective Effects:

- Preliminary studies suggest that pyrrolidin derivatives can provide neuroprotective benefits, potentially useful in treating neurodegenerative disorders.

2. Anti-inflammatory Properties:

- The compound has been explored for its anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation .

3. Anticancer Activity:

- Some studies have indicated that pyrrolidine derivatives may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells .

Case Studies and Research Findings

Several research articles highlight the biological activity of related compounds, providing insights into the potential effects of this compound:

Q & A

Basic: What synthetic methodologies are recommended for preparing pyrrolidin-1-yl(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone, and how can reaction conditions be optimized?

Answer:

A common approach involves coupling pyridine derivatives with pyrrolidine and tetrahydro-2H-pyran-4-ylmethoxy groups via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, refluxing intermediates in xylene with catalysts like chloranil (1.4 mmol) for 25–30 hours under inert conditions can promote cyclization . Optimization includes:

- Solvent selection : Xylene or toluene for high-temperature stability.

- Catalyst loading : Adjust chloranil stoichiometry to reduce side products.

- Purification : Recrystallization from methanol or column chromatography for high purity .

Advanced: How can researchers resolve discrepancies in NMR data when analyzing stereochemical outcomes of the tetrahydro-2H-pyran-4-yl methoxy substituent?

Answer:

Stereochemical ambiguities in the tetrahydro-2H-pyran ring can be addressed using:

- 2D NMR (NOESY/ROESY) : To detect spatial correlations between protons on the pyran ring and adjacent groups.

- Computational modeling (DFT) : Compare theoretical chemical shifts with experimental data to validate configurations .

- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignments .

Contradictions may arise from dynamic ring puckering; variable-temperature NMR can assess conformational flexibility .

Basic: Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should be prioritized?

Answer:

Key techniques and features include:

- FTIR : Look for carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and ether (C-O-C) bands at 1100–1250 cm⁻¹ .

- ¹H/¹³C NMR :

- HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Cross-validate with HPLC purity assays (>95%) to rule out impurities .

Advanced: How do structural modifications to the pyrrolidin-1-yl or tetrahydro-2H-pyran-4-yl groups impact biological activity in SAR studies?

Answer:

- Pyrrolidine substitutions : Replacing pyrrolidine with piperidine (e.g., in analogs like [6-[(4-Methylphenyl)thio]-3-pyridinyl]-1-pyrrolidinylmethanone) reduces steric hindrance, potentially enhancing target binding .

- Pyran ring modifications : Introducing electron-withdrawing groups (e.g., fluorine) on the pyran ring can improve metabolic stability, as seen in CRF-1 receptor antagonists .

- Bioisosteric replacements : Substitute tetrahydro-2H-pyran with morpholine to assess solubility effects . Use in vitro assays (e.g., enzyme inhibition) to quantify activity shifts .

Basic: What safety protocols are essential during synthesis and handling of this compound?

Answer:

- Ventilation : Use fume hoods to minimize inhalation risks, especially during reflux steps .

- PPE : Nitrile gloves and lab coats to prevent dermal exposure (compound may cause irritation) .

- Waste disposal : Neutralize acidic/byproduct streams before disposal .

- Emergency procedures : Immediate ethanol/water rinses for spills; antidotes on hand for acute toxicity .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties, and what contradictions exist between in silico and experimental data?

Answer:

- ADME prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism. For example, the tetrahydro-2H-pyran group may enhance solubility but reduce BBB penetration .

- Contradictions : Discrepancies in predicted vs. experimental half-lives often arise from unaccounted protein binding. Validate with microsomal stability assays .

- Docking studies : Compare binding poses in target proteins (e.g., kinases) with experimental IC₅₀ values to refine models .

Basic: What strategies are effective for scaling up synthesis while maintaining yield and purity?

Answer:

- Batch vs. flow chemistry : Transitioning to continuous flow systems can improve heat management during exothermic steps (e.g., coupling reactions) .

- Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs and metal contamination .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Advanced: How can researchers address low reproducibility in biological assays involving this compound?

Answer:

- Batch variability : Characterize each batch via HPLC and NMR to ensure consistency in stereochemistry/purity .

- Assay conditions : Standardize cell lines, serum concentrations, and incubation times. For example, serum proteins may sequester lipophilic compounds, altering apparent activity .

- Positive controls : Use reference compounds (e.g., CRF-1 antagonists) to calibrate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.